2-(Trifluoromethyl)terephthalic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethyl)terephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O4/c10-9(11,12)6-3-4(7(13)14)1-2-5(6)8(15)16/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILUXUCAKGZKCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557349 | |
| Record name | 2-(Trifluoromethyl)benzene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-47-2 | |
| Record name | 2-(Trifluoromethyl)benzene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Trifluoromethyl Terephthalic Acid
Multi-Step Synthetic Routes from Commercial Precursors
The creation of 2-(Trifluoromethyl)terephthalic acid generally proceeds through a sequence of reactions designed to build the molecule's functionality step-by-step. A logical and common approach starts with a substituted xylene derivative, which then undergoes trifluoromethylation and oxidation.
A common strategy for synthesizing substituted aromatic compounds is to begin with a halogenated precursor. In this context, a plausible, though not exclusively documented, pathway for this compound could originate from a precursor like 2-bromo-p-xylene (B1265381) or p-xylene (B151628) itself. The general sequence would involve two main transformations:
Trifluoromethylation : Introduction of the -CF₃ group onto the benzene (B151609) ring. This can be achieved via direct C-H trifluoromethylation of p-xylene or through a cross-coupling reaction with a halogenated precursor.
Oxidation : Conversion of the two benzylic methyl groups (-CH₃) into carboxylic acid groups (-COOH).
This multi-step approach allows for controlled functionalization of the aromatic core to achieve the desired substitution pattern.
The introduction of a trifluoromethyl group is a critical step in the synthesis. The Sanford Group has developed notable methods for the C-H trifluoromethylation of arenes. nih.gov
One such method is the silver-mediated C-H trifluoromethylation using trimethyl(trifluoromethyl)silane (TMSCF₃) as the trifluoromethyl source. nih.gov This procedure involves the reaction of an aromatic substrate with TMSCF₃ in the presence of a silver salt, which is proposed to form an active AgCF₃ intermediate. This method is advantageous as it can directly functionalize a C-H bond on the aromatic ring. nih.gov Photoredox catalysis offers another pathway, where a photocatalyst, upon absorbing light, can initiate the generation of a trifluoromethyl radical from a source like triflyl chloride, which then adds to the aromatic ring. nih.gov Such radical-based processes have been shown to be effective for xylenes, affording ortho-trifluoromethyl products with good yields. nih.gov
The final step in the synthesis is the oxidation of the two benzylic methyl groups to form the dicarboxylic acid functionality of the terephthalic acid moiety. This transformation must be robust enough to oxidize the methyl groups completely while leaving the electron-withdrawing trifluoromethyl group intact.
Traditional methods often employ strong, stoichiometric oxidants under harsh conditions:
Potassium Permanganate (KMnO₄) : A powerful oxidizing agent that can effectively convert alkylbenzenes to benzoic acids.
Chromic Acid (H₂CrO₄) : Generated from chromium trioxide (CrO₃), this is another classic reagent for benzylic oxidation. organic-chemistry.org
More recent and sustainable approaches aim to reduce the environmental impact of this step:
Catalytic Aerobic Oxidation : This involves using molecular oxygen (O₂) from the air as the ultimate oxidant, often in the presence of a metal catalyst and an N-hydroxyimide (NHI) cocatalyst like N-hydroxyphthalimide (NHPI). researchgate.netrsc.org This method is considered "greener" as the main byproduct is water.
Electrochemical Oxidation : This technique uses an electric current to drive the oxidation of benzylic C-H bonds. nih.gov Recent developments have demonstrated the two-step electrochemical oxidation of p-xylene to terephthalic acid, offering a milder alternative to the conventional high-pressure, high-temperature Amoco process. udel.edu
Biocatalysis : Engineered microorganisms, such as Escherichia coli or Pseudomonas putida, have been developed to perform the biotransformation of p-xylene into terephthalic acid under mild, aqueous conditions. nih.gov
Comparative Analysis of Synthetic Efficiencies and Selectivities
Trifluoromethylation:
Photoredox Catalysis : This method has shown good efficiency for the trifluoromethylation of arenes, including xylenes, with reported yields often in the range of 70–84%. nih.gov A key advantage is the potential for regioselectivity based on the electronic and steric properties of the substrate.
Silver-Mediated C-H Trifluoromethylation : The Sanford procedure provides a direct route to trifluoromethylated arenes, and while yields are substrate-dependent, they can be synthetically useful. nih.gov
Oxidation:
Traditional Oxidants : While effective, the use of agents like KMnO₄ can sometimes lead to lower yields due to the harsh conditions and potential for side reactions.
Catalytic Aerobic Oxidation : These systems can achieve high yields and selectivity. For example, the oxidation of p-xylene derivatives to terephthalic acid using metal/bromide catalysts in high-temperature water can result in yields greater than 80%. nih.gov
Biocatalysis : Engineered microbial systems have demonstrated impressive conversion yields, with some studies reporting molar conversion yields of p-xylene to terephthalic acid as high as 96.7% to 99.6%. nih.gov
Below is an interactive table summarizing representative yields for the key reaction types.
| Reaction Step | Method | Reagent/Catalyst | Typical Yield | Selectivity Considerations |
| Trifluoromethylation | Photoredox Catalysis | Ru(phen)₃Cl₂ / Triflyl Chloride | 70-84% | Regioselectivity can be an issue; may produce mixtures of isomers. nih.gov |
| Trifluoromethylation | Silver-Mediated | Ag(I) salt / TMSCF₃ | Moderate to Good | Dependent on substrate electronics and C-H bond accessibility. nih.gov |
| Benzylic Oxidation | Aerobic Catalysis | Co/Mn/Br Catalyst / O₂ | >80% | High selectivity to the carboxylic acid can be achieved under optimized conditions. nih.gov |
| Benzylic Oxidation | Biocatalysis | Engineered E. coli | >96% (molar conversion) | Highly selective enzymatic process under mild conditions. nih.gov |
| Benzylic Oxidation | Electrochemical | NiOOH electrode | ~81% | Avoids harsh chemical oxidants; selectivity can be controlled by electrode potential. udel.edu |
This table presents typical yields for related transformations and may not reflect the exact yields for the synthesis of this compound.
Green Chemistry Principles and Sustainable Synthesis Approaches
Applying green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact and improving safety and efficiency.
Key sustainable strategies include:
Use of Greener Solvents : Replacing traditional volatile organic compounds with more environmentally benign alternatives like water is a primary goal. Trifluoromethylation reactions have been developed that can proceed in water using surfactants to create nanoparticles that act as "nanoreactors". rsc.org Similarly, the oxidation of p-xylene has been successfully demonstrated in high-temperature liquid water, avoiding the use of acetic acid. nih.gov
Catalyst-Free and Metal-Free Reactions : Some modern methods aim to eliminate the need for heavy metal catalysts. For instance, a catalyst-free method for the direct C-H trifluoromethylation of arenes has been developed using sodium triflinate (Langlois' reagent) in a water-acetonitrile mixture. rsc.org
Atom Economy and Waste Reduction : Shifting from stoichiometric reagents (like KMnO₄) to catalytic systems significantly improves atom economy and reduces waste. Catalytic aerobic oxidation, which uses O₂ as the oxidant and produces water as a byproduct, is a prime example of a greener alternative. researchgate.net
Renewable Feedstocks and Biocatalysis : The use of engineered enzymes and whole-cell biocatalysts represents a frontier in sustainable chemical production. nih.govacs.org These biological systems operate in water at ambient temperature and pressure, offering a stark contrast to the harsh conditions of traditional chemical synthesis.
Electrochemical Synthesis : Electrosynthesis is an inherently green technology as it uses clean electrical energy to drive reactions, replacing chemical reagents. The electrochemical oxidation of p-xylene derivatives is a promising sustainable route to terephthalic acids. nih.govudel.edu
Recyclable Catalysts : The development of catalytic systems where the catalyst can be easily recovered and reused reduces both cost and environmental waste. Silver trifluoromethanesulfonate, for example, can be used in catalytic systems and offers good recyclability. wechemglobal.com
By integrating these principles, the synthesis of complex molecules like this compound can be made more sustainable and efficient.
Coordination Chemistry and Metal Organic Frameworks Mofs
2-(Trifluoromethyl)terephthalic Acid as a Ligand (CF3-H2BDC)
This compound is a derivative of terephthalic acid (H2BDC), a common building block in MOF chemistry. The key feature of CF3-H2BDC is the presence of a trifluoromethyl (-CF3) group attached to the benzene (B151609) ring. This electron-withdrawing group significantly alters the electronic properties of the ligand, which in turn influences the coordination environment and the resulting properties of the MOF. The steric bulk of the -CF3 group can also play a crucial role in determining the framework's topology and pore geometry.
Rational Design and Synthesis of Metal-Organic Frameworks
The use of this compound allows for the rational design of MOFs with specific characteristics. The electron-withdrawing nature of the trifluoromethyl group can enhance the acidity of the framework's pores and modify its adsorption properties. The synthesis of these materials is typically achieved through solvothermal or microwave-assisted methods, where the metal source and the CF3-H2BDC ligand are reacted in a suitable solvent under controlled temperature and pressure.
While the direct synthesis of a trifluoromethyl-functionalized MIL-101(Fe) is not extensively documented in publicly available literature, the isoreticular synthesis approach is a common strategy in MOF chemistry. This involves using a functionalized ligand, such as this compound, in the same synthesis conditions as the parent MOF. For MIL-101(Fe), this would typically involve the reaction of an iron salt (e.g., iron(III) chloride) with CF3-H2BDC in a solvent like N,N-dimethylformamide (DMF) under solvothermal conditions. The incorporation of the trifluoromethyl group is expected to alter the pore environment and potentially enhance the catalytic or separation performance of the resulting MOF. One study has reported on a related MIL-53(Fe)-(CF3)2 analogue, highlighting the interest in fluorinated iron-based terephthalate (B1205515) MOFs.
The zirconium-based MOF, UiO-66, is renowned for its exceptional thermal and chemical stability. The functionalization of UiO-66 with trifluoromethyl groups leads to the formation of UiO-66-CF3. The synthesis of UiO-66-CF3 is analogous to that of the parent UiO-66, involving the reaction of a zirconium salt, typically zirconium(IV) chloride (ZrCl4), with this compound in a high-boiling solvent such as DMF. The reaction is carried out under solvothermal conditions, typically at temperatures around 120 °C for 24 hours. The resulting UiO-66-CF3 material retains the characteristic framework topology of UiO-66 but with the trifluoromethyl groups projecting into the pores. This functionalization has been shown to impact the material's properties, including its hydrogen sorption capabilities.
| Property | Description |
| Metal Source | Zirconium(IV) chloride (ZrCl4) |
| Ligand | This compound (CF3-H2BDC) |
| Solvent | N,N-dimethylformamide (DMF) |
| Synthesis Method | Solvothermal |
| Temperature | ~120 °C |
| Time | 24 hours |
Solvothermal Synthesis: This is the most common method for preparing MOFs, including those derived from this compound. It involves heating the reactants in a sealed vessel, which allows the temperature of the solvent to be raised above its boiling point, creating high autogenous pressure. This technique facilitates the dissolution of reactants and promotes the crystallization of the MOF product. For CF3-H2BDC-based MOFs, solvothermal synthesis offers good control over crystal size and morphology.
Microwave-Assisted Synthesis: This method utilizes microwave irradiation to rapidly heat the reaction mixture. Compared to conventional solvothermal heating, microwave-assisted synthesis can dramatically reduce reaction times from hours or days to minutes. This rapid heating can also lead to the formation of smaller, more uniform crystals and can sometimes result in the formation of novel phases not accessible through conventional heating. The efficiency of microwave heating is dependent on the dielectric properties of the solvents and reactants. While specific examples for this compound are not abundant, the successful application of microwave synthesis for other functionalized terephthalate-based MOFs suggests its potential for the rapid and efficient production of CF3-H2BDC-based frameworks.
| Synthesis Technique | Advantages | Disadvantages |
| Solvothermal | Good control over crystal size and quality; widely applicable. | Long reaction times; high energy consumption. |
| Microwave-Assisted | Extremely fast reaction times; can lead to smaller, uniform crystals; energy efficient. | Requires specialized equipment; potential for uneven heating. |
Structural Elucidation of Coordination Environments within MOFs
Understanding the coordination environment within a MOF is crucial for predicting and explaining its properties. Techniques such as single-crystal X-ray diffraction are invaluable for determining the precise arrangement of atoms and the bonding between the metal ions and the organic linkers.
In MOFs constructed from this compound, the carboxylate groups of the ligand coordinate to the metal ions to form the framework. The specific way in which the carboxylate groups bind to the metal centers is known as the binding mode. Common carboxylate binding modes in MOFs include monodentate, bidentate chelating, and bidentate bridging. The preferred binding mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the ligand.
The coordination geometry of the metal ion describes the spatial arrangement of the atoms directly bonded to it. Common geometries include octahedral, tetrahedral, and square planar. In iron and zirconium-based MOFs, the metal ions often form multinuclear clusters, known as secondary building units (SBUs). For example, in UiO-66, the zirconium ions form a [Zr6O4(OH)4] cluster where each zirconium atom is coordinated to eight oxygen atoms in a square antiprismatic geometry. The carboxylate groups from the this compound ligands then bridge these SBUs to create the three-dimensional framework. The presence of the bulky trifluoromethyl group can influence the packing of the ligands around the SBU and may lead to subtle changes in the bond angles and distances compared to the non-functionalized analogue.
Influence of the Trifluoromethyl Group on MOF Topology and Porosity
The introduction of functional groups to organic linkers is an effective strategy for controlling the conformation of the linker and, consequently, the topology and porosity of the resulting MOF. The trifluoromethyl (-CF3) group, in particular, exerts a significant influence due to its bulkiness and high hydrophobicity.
The steric hindrance introduced by the -CF3 group can direct the assembly of the MOF, favoring certain topologies over others. By affecting the torsion angle between the planar backbone of the terephthalic acid and its carboxylate arms, the trifluoromethyl group can guide the formation of specific network structures. For instance, controlling the linker conformation through the addition of bulky substituents has been shown to be a successful method for achieving phase-pure Zr-MOFs with distinct topologies under identical synthetic conditions. This principle of "linker functionalization" allows for the meticulous control over pore sizes and shapes within the framework.
Furthermore, the placement of trifluoromethyl groups can create a "shielding effect" around the metal clusters of the MOF. When positioned at the ortho-positions of the carboxyl groups, the bulky and hydrophobic -CF3 groups can prevent guest molecules from attacking the coordination bonds. This shielding enhances the chemical stability of the MOF, allowing it to remain intact even when exposed to harsh conditions such as boiling water or acidic solutions. This strategic placement of functional groups, therefore, not only influences the initial topology but also enhances the robustness and durability of the final material.
Interpenetration and Supramolecular Consolidation in MOF Structures
Interpenetration is a common phenomenon in the crystal engineering of MOFs, where two or more independent networks are entangled with each other. rsc.orgresearchgate.net This process can significantly impact the properties of the material, often leading to a reduction in pore size and an increase in framework stability. The tendency for a MOF to interpenetrate is influenced by factors such as the length of the organic linker and the coordination geometry of the metal ion. While the introduction of bulky functional groups like the trifluoromethyl group can be used to prevent interpenetration by creating steric hindrance, it can also, in some cases, promote the formation of intricate, self-assembled supramolecular structures.
Analogous Trifluoromethylated Terephthalic Acid Ligands in MOF Design
The principles of MOF design using trifluoromethylated linkers extend to analogous ligands where multiple -CF3 groups are present. These ligands are employed to create frameworks with tailored properties, leveraging the combined electronic and steric effects of the fluorine atoms.
2,5-Bis(trifluoromethyl)terephthalic Acid in MOF Synthesis
A prominent example of a multi-functionalized linker is 2,5-bis(trifluoromethyl)terephthalic acid. The two -CF3 groups on the benzene ring significantly enhance the properties observed with a single substitution, leading to the formation of robust and highly functional MOFs.
The synthesis of cobalt-based MOFs using 2,5-bis(trifluoromethyl)terephthalic acid has been successfully demonstrated. Single-crystal structure analysis of these materials reveals that the cobalt centers are connected by both Co-O and Co-N bonds, forming one-dimensional chains. These chains then interact to build up the larger framework. The resulting cobalt MOFs have been shown to exhibit notable thermal stability and interesting fluorescence properties.
Similarly, 2,5-bis(trifluoromethyl)terephthalic acid has been utilized to construct three-dimensional network structures with manganese and nickel. The reactions of this ligand with manganese or nickel salts yield coordination polymers with complex 3D nets. These structures are defined by the metal centers acting as nodes and the bifunctional terephthalate ligands serving as the connecting edges. The presence of the trifluoromethyl groups on the linker plays a crucial role in directing the formation of these specific three-dimensional topologies.
The structural integrity and thermal properties of MOFs are critical for their practical applications. The characterization of bis(trifluoromethyl)ated MOFs is typically performed using a suite of analytical techniques.
Thermal Stability: Thermogravimetric analysis (TGA) is a key technique for evaluating the thermal stability of these materials. The thermal stability of a MOF is influenced by the strength of the metal-ligand interaction and the nature of the functional groups on the organic linker. Generally, active functional groups can decrease thermal stability; however, hydrophobic groups, such as the trifluoromethyl group, can enhance the hydrothermal stability of the framework. TGA results indicate that MOFs synthesized with 2,5-bis(trifluoromethyl)terephthalic acid possess a degree of thermal stability, which is an important characteristic for their potential use in various applications.
Below is a table summarizing the characteristics of MOFs synthesized with 2,5-bis(trifluoromethyl)terephthalic acid based on reported findings.
| Metal Ion | Dimensionality | Key Structural Feature | Characterization Techniques | Noted Properties |
| Cobalt (Co) | 1D | One-dimensional chains | X-ray Single Crystal Diffraction, IR, UV-Vis | Thermal Stability, Fluorescence |
| Manganese (Mn) | 3D | 3D network structure | X-ray Single Crystal Diffraction | - |
| Nickel (Ni) | 3D | 3D network structure | X-ray Single Crystal Diffraction | - |
Chiral Terephthalic Acid Derivatives as Linkers for Enantioselective MOFs
The synthesis of chiral Metal-Organic Frameworks (MOFs) is of significant interest for applications in enantioselective separation and asymmetric catalysis. researchgate.net While this compound is an achiral molecule, it can be employed in established strategies to construct chiral frameworks. The primary methods to achieve this involve either the use of a chiral co-linker during the synthesis or the post-synthetic modification of an existing achiral MOF. rsc.org
In the first approach, the achiral terephthalic acid derivative is combined with a second, enantiopure chiral linker, leading to a mixed-ligand MOF that crystallizes in a chiral space group. The second strategy involves first building a stable, achiral MOF using the trifluoromethylated linker and then introducing chiral molecules that coordinate to the metal nodes or functional groups within the framework. rsc.org For example, an achiral MOF, MIL-101(Cr), which is based on terephthalic acid, was successfully modified with natural chiral amino acids (L-proline, L-thioproline, and L-tyrosine) to introduce chirality. rsc.org This post-synthetic modification (PSM) rendered the MOF capable of enantioselectivity toward racemic mixtures of ibuprofen, mandelic acid, and 1-phenylethanol. rsc.org Although not yet specifically demonstrated for this compound, these established methodologies provide a clear pathway for its potential use in creating functional, enantioselective MOFs. The validation of reaction sites within such porous catalysts is crucial, as it has been shown that for some reactions, catalysis may occur primarily on the catalyst surface rather than within the chiral pores. nih.gov
Advanced Functional Applications of MOFs Containing Trifluoromethylated Terephthalates
The presence of the trifluoromethyl group on the terephthalate linker imparts unique properties to the resulting MOFs, such as enhanced chemical stability, modified pore environments, and specific host-guest interactions. These features have led to their exploration in a wide range of advanced functional applications.
Catalysis (e.g., Electrocatalytic Hydrogen Evolution)
Metal-Organic Frameworks are highly versatile materials for catalysis due to their high porosity, tunable structures, and abundant active sites. bohrium.com In the field of renewable energy, MOFs and their derivatives are being extensively investigated as electrocatalysts for the hydrogen evolution reaction (HER), a key process in water splitting for clean hydrogen production. scispace.commdpi.comrsc.org The efficiency of these catalysts is heavily dependent on their composition and structure, including the nature of the metal nodes and the functionalization of the organic linkers. bohrium.com
The design of MOF-based electrocatalysts often involves creating materials with high surface area and fast charge transfer capabilities. mdpi.com While specific studies detailing the use of MOFs constructed from this compound for electrocatalytic hydrogen evolution are not yet prominent, the functionalization of linkers is a known strategy to modulate the electronic properties and catalytic activity of the framework. For instance, bimetallic MOFs derived from nitro-terephthalic acid have been synthesized and shown to be effective catalysts for the oxygen evolution reaction (OER), the other half-reaction of water splitting. mdpi.com The electron-withdrawing nature of substituents like the nitro or trifluoromethyl group can influence the electronic structure of the metal centers, potentially enhancing catalytic performance.
Gas Storage and Molecular Separations
The precise control over pore size and surface chemistry makes MOFs exceptional candidates for gas storage and the separation of chemically similar molecules, such as isomers. semanticscholar.orgrsc.org The introduction of trifluoromethyl groups into the framework's pores is a powerful strategy for enhancing separation performance. The -CF3 group can participate in hydrogen bonding, dipole interactions, and create specific steric effects that differentiate between isomers with very similar physical properties. nih.govjiangnan.edu.cnresearchgate.net
While much of the pioneering work in this specific area has been demonstrated with Covalent Organic Frameworks (COFs), the principles are directly applicable to MOFs. A trifluoromethyl-functionalized 2D COF, TpTFMB, demonstrated the ability to perform high-resolution gas chromatographic separation of various positional and structural isomers, including xylene, chlorotoluene, and butylbenzene isomers. nih.govjiangnan.edu.cn This capability was attributed to the combination of hydrogen bonding, dipole interactions, and steric hindrance provided by the trifluoromethyl and hydroxyl functional groups lining the pores. jiangnan.edu.cn Similarly, MOF membranes are being rationally designed for isomer separation by carefully tuning the pore size through linker functionalization to discriminate between hydrocarbons like p/o-xylene and n/i-butane. nih.govresearchgate.net
The table below summarizes the separation capabilities of a trifluoromethyl-functionalized framework, highlighting its effectiveness for various isomer pairs.
| Isomer Pair | Separation Result | Contributing Interactions |
|---|---|---|
| Ethylbenzene / Xylenes | Baseline Separation | Hydrogen Bonding, Dipole Interaction, Steric Effect |
| Chlorotoluene Isomers | Baseline Separation | Hydrogen Bonding, Dipole Interaction, Steric Effect |
| Butylbenzene Isomers | Baseline Separation | Hydrogen Bonding, Dipole Interaction, Steric Effect |
| cis/trans-1,3-Dichloropropene | Baseline Separation | Hydrogen Bonding, Dipole Interaction, Steric Effect |
Data derived from studies on trifluoromethyl-functionalized covalent organic frameworks, illustrating the potential for analogous MOFs. nih.govjiangnan.edu.cn
Chemical Sensing and Luminescence-Based Detection
Luminescent MOFs (LMOFs) have emerged as highly sensitive and selective chemical sensors for detecting a wide range of environmental pollutants, including nitroaromatic compounds (NACs), which are common components of explosives. nih.govrsc.org The introduction of trifluoromethyl groups into the MOF structure has been shown to be a highly effective strategy for creating sensors specifically for phenolic nitroaromatics. nih.govjcu.edu.au
Researchers have synthesized zinc-based MOFs (TMU-44 and TMU-45) where the pore walls are decorated with trifluoromethyl groups. nih.gov These MOFs exhibit strong luminescence that is selectively quenched in the presence of phenolic NACs, particularly the highly explosive 2,4,6-trinitrophenol (TNP). The detection mechanism is attributed to a combination of factors: π-π interactions between the electron-rich framework and the electron-deficient nitroaromatic ring, and, crucially, hydrogen bonding between the hydroxyl group of the phenolic NAC and the fluorine atoms of the trifluoromethyl groups. nih.gov This specific interaction leads to remarkable sensitivity and selectivity. The TMU-45 framework, which features a more extended aromatic system, showed a quenching efficiency of 99% for TNP. nih.gov
The performance of these trifluoromethyl-functionalized MOF sensors is detailed in the table below.
| MOF Sensor | Target Analyte | Quenching Efficiency (%) | Stern-Volmer Constant (KSV) (M-1) | Limit of Detection (LOD) (ppm) |
|---|---|---|---|---|
| TMU-44 | 2,4,6-Trinitrophenol (TNP) | 90 | 10,652 | 6.9 |
| TMU-45 | 2,4,6-Trinitrophenol (TNP) | 99 | 34,741 | 2.07 |
Data sourced from research on fluorinated MOFs for the detection of phenolic nitroaromatics. nih.gov
Optoelectronics and Smart Materials
MOFs are being explored as a novel class of materials for optoelectronic applications due to their tunable electronic structures and ordered crystallinity. osti.gov Furthermore, the development of "smart" materials that respond to external stimuli is a major goal in materials science. Stimuli-responsive MOFs can change their physical or chemical properties in response to triggers such as temperature, pressure, pH, light, or the presence of specific guest molecules. espublisher.commdpi.comresearchgate.net
The incorporation of functional groups on the organic linkers is a key strategy for imparting stimuli-responsive behavior. While specific optoelectronic devices based on this compound have not been widely reported, the inherent properties of the trifluoromethyl group make it a promising candidate for designing smart MOFs. The high electronegativity and polarity of the -CF3 group can be leveraged to create frameworks that respond to changes in their chemical environment, potentially leading to applications in controlled drug delivery, smart membranes, or materials with switchable properties. espublisher.comnih.gov
Energy Conversion Devices (e.g., Nanogenerators)
MOFs are proving to be highly effective components in triboelectric nanogenerators (TENGs), which are devices that convert ambient mechanical energy into electricity. nih.govrsc.orgresearchgate.net The performance of a TENG is highly dependent on the triboelectric properties of its constituent materials, specifically their ability to gain or lose electrons upon contact. The incorporation of highly electronegative fluorine atoms into MOF structures can significantly enhance their electron-withdrawing ability, making them excellent materials for the tribo-negative layer in a TENG. mdpi.com
A study directly demonstrated this principle by synthesizing a cobalt-based MOF using 2,5-bis(trifluoromethyl)terephthalic acid as the linker. mdpi.com This MOF was used to fabricate a TENG device (named 2-TENG). Its performance was compared to a similar TENG made with a MOF containing a 2,3,5,6-tetrafluoroterephthalic acid linker (1-TENG). The results showed that the MOF with trifluoromethyl groups produced a significantly higher output. The increased fluorine content and the strong electron-withdrawing nature of the -CF3 groups enhanced the ability of the MOF to trap electrons, thereby boosting the triboelectric output performance. mdpi.com
The table below compares the output performance of TENGs based on different fluorinated terephthalate MOFs.
| Device | MOF Linker | Max Open-Circuit Voltage (V) | Max Short-Circuit Current (μA) | Max Power Density (μW/cm2) |
|---|---|---|---|---|
| 1-TENG | 2,3,5,6-Tetrafluoroterephthalic acid | ~160 | ~4.5 | ~35 |
| 2-TENG | 2,5-Bis(trifluoromethyl)terephthalic acid | ~225 | ~6.0 | ~65 |
Performance data for Co-MOF based triboelectric nanogenerators. mdpi.com
Corrosion Inhibition by Coordination Polymers
Coordination polymers, including metal-organic frameworks (MOFs), derived from ligands such as terephthalic acid and its functionalized derivatives, have emerged as a promising class of corrosion inhibitors. Their efficacy stems from their ability to form protective films on metal surfaces, possess high surface areas, and exhibit tunable chemical functionalities. While direct studies on coordination polymers of this compound for corrosion inhibition are not extensively documented in publicly available research, the principles of their protective action can be understood by examining related terephthalate-based systems.
The primary mechanism of corrosion inhibition by these coordination polymers involves their adsorption onto the metal surface. This process is influenced by the presence of polar functional groups and π-electrons in the organic linkers, which can interact with the metal's d-orbitals. The metallic nodes of the coordination polymers can also play a role in the formation of a stable, protective layer. This layer acts as a physical barrier, isolating the metal from the corrosive environment.
Research on terephthalate-based MOFs has demonstrated their potential as effective corrosion inhibitors for various metals and alloys. For instance, a study on aluminum, bismuth, and chromium terephthalate MOFs for the protection of AM60B magnesium alloy in an ethylene glycol solution containing sodium chloride revealed significant corrosion inhibition. The inhibition efficiency of these MOFs was found to be dependent on their concentration, with the chromium-based MOF showing the highest efficiency.
The adsorption of these terephthalate-based MOFs on the magnesium alloy surface was found to follow the Langmuir adsorption isotherm. The calculated Gibbs free energy of adsorption values suggested a mixed mechanism involving both physisorption and chemisorption. Physisorption is attributed to the electrostatic interactions between the charged metal surface and the inhibitor molecules, while chemisorption involves the formation of coordinate bonds between the lone pair electrons of oxygen atoms in the terephthalate linker and the vacant d-orbitals of the metal atoms.
The trifluoromethyl (-CF3) group in this compound is expected to influence the corrosion inhibition properties of its corresponding coordination polymers. The high electronegativity of fluorine atoms can enhance the adsorption of the inhibitor molecule onto the metal surface through strong electrostatic interactions. Furthermore, the hydrophobicity of the -CF3 group could contribute to repelling water molecules from the metal surface, thereby further mitigating corrosion.
Electrochemical studies are crucial for evaluating the performance of these corrosion inhibitors. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide valuable insights into the inhibition mechanism and efficiency.
Detailed Research Findings from a Study on Terephthalate-Based MOFs:
A study investigating the corrosion inhibition performance of Aluminum Terephthalate (AlTp), Bismuth Terephthalate (BiTp), and Chromium Terephthalate (CrTp) on AM60B magnesium alloy in a 30% ethylene glycol solution with 0.5 M NaCl provided the following key findings:
Potentiodynamic Polarization: The polarization curves indicated that the terephthalate-based MOFs act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. The corrosion potential (Ecorr) shifted to more positive values in the presence of the inhibitors, suggesting the formation of a protective film on the metal surface. The corrosion current density (Icorr) was significantly reduced, indicating a lower corrosion rate.
Electrochemical Impedance Spectroscopy (EIS): EIS measurements showed an increase in the charge transfer resistance (Rct) in the presence of the MOF inhibitors, confirming the formation of a protective layer that impedes the corrosion process. The data was fitted to an equivalent circuit model to quantify the inhibition efficiency.
The following interactive data tables summarize the key electrochemical parameters obtained in this study.
Table 1: Potentiodynamic Polarization Data for Terephthalate-Based MOFs
| Inhibitor | Concentration (ppm) | Ecorr (V vs. Ag/AgCl) | Icorr (µA/cm²) | Inhibition Efficiency (%) |
| Blank | 0 | -1.52 | 25.8 | - |
| AlTp | 200 | -1.45 | 5.2 | 79.8 |
| BiTp | 200 | -1.42 | 6.1 | 76.3 |
| CrTp | 200 | -1.40 | 4.3 | 83.3 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Terephthalate-Based MOFs
| Inhibitor | Concentration (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 0 | 185 | 150 | - |
| AlTp | 200 | 980 | 85 | 81.1 |
| BiTp | 200 | 850 | 95 | 78.2 |
| CrTp | 200 | 1250 | 70 | 85.2 |
These findings for terephthalate-based MOFs provide a strong indication of the potential for coordination polymers of this compound to act as effective corrosion inhibitors. The combination of the film-forming ability of the coordination polymer structure and the electronic and hydrophobic effects of the trifluoromethyl group could lead to enhanced corrosion protection. Further experimental research is necessary to fully elucidate the specific performance and mechanisms of these promising materials.
Polymer Chemistry and Advanced Materials Science
2-(Trifluoromethyl)terephthalic Acid as a Monomer or Precursor
This compound is a fluorinated derivative of terephthalic acid, a widely used commodity chemical in polymer production. chemicalbook.com This compound functions as a specialty monomer or building block, primarily for the synthesis of advanced polymers where specific performance characteristics are required. Its chemical structure, featuring both the rigid aromatic ring with two carboxylic acid groups and the electron-withdrawing trifluoromethyl group, makes it a valuable component in the design of new materials.
Synthesis of High-Performance Polymers
The primary application of this compound is in the synthesis of high-performance polymers, such as fluorinated polyesters and polyamides. dntb.gov.uaresearchgate.netnih.gov High-performance polymers are materials that possess exceptional properties, including high thermal stability, chemical resistance, and mechanical strength, when compared to common polymers. researchgate.net
The incorporation of the trifluoromethyl (-CF3) group into the polymer backbone is a deliberate strategy to enhance these properties. For instance, fluorinated polyesters have been synthesized that exhibit increased thermal stability and tensile strength. The presence of fluorine-containing groups can also improve other physical characteristics of the resulting polymers, making them suitable for demanding applications.
Integration into Specialty Coatings, Adhesives, and Films
Polymers derived from this compound are logical candidates for use in specialty coatings, adhesives, and films due to the unique properties imparted by the fluorine content. The trifluoromethyl group is known to increase the hydrophobicity (water repellency) of a material's surface. This characteristic is highly desirable for protective coatings and films that need to resist moisture.
Furthermore, the enhanced thermal and chemical stability of these fluorinated polymers makes them suitable for applications in harsh environments where resistance to heat and corrosive chemicals is necessary. While commodity polyesters like Poly(ethylene terephthalate) (PET) are used in packaging, the introduction of monomers like this compound allows for the creation of materials tailored for more specialized, high-performance roles. chemicalbook.comresearchgate.net
Functionalized Terephthalic Acid Derivatives in Polymer Design
The functionalization of terephthalic acid into more reactive or specialized derivatives is a cornerstone of advanced polymer synthesis. These derivatives serve as versatile building blocks for a wide range of polymeric materials.
Role of Terephthaloyl Chloride and its Derivatives in Polymer Synthesis
Terephthaloyl chloride is the di-acyl chloride derivative of terephthalic acid. wikipedia.org It is a highly reactive monomer used as a key component in the synthesis of high-performance polymers, particularly aromatic polyamides (aramids). yufenggp.comacs.orgyufenggp.com The most famous example is Kevlar, which is a copolymer of terephthaloyl chloride and p-phenylenediamine. wikipedia.orgacs.orgyufenggp.com
The use of terephthaloyl chloride in polymerization reactions allows for the formation of strong and stable amide linkages. The resulting polymers, like aramids, exhibit a combination of exceptional properties. yufenggp.com
Key Properties Imparted by Terephthaloyl Chloride in Polymers:
High tensile strength and light weight wikipedia.orgyufenggp.com
Excellent chemical resistance wikipedia.orgyufenggp.com
Flame resistance wikipedia.orgyufenggp.com
High thermal stability wikipedia.orgyufenggp.com
It is also employed as a cross-linking agent and as a water scavenger to stabilize urethane (B1682113) prepolymers and isocyanates. yufenggp.com
| Derivative | Key Role in Polymer Synthesis | Resulting Polymer Properties | Example Polymer |
|---|---|---|---|
| Terephthaloyl Chloride | Monomer for polycondensation reactions | High strength, thermal stability, chemical resistance, flame resistance. wikipedia.orgyufenggp.com | Aramids (e.g., Kevlar). wikipedia.orgacs.org |
| Terephthalic Dihydrazide | Precursor for heterocyclic rings (e.g., oxadiazoles); Nucleating agent. researcher.lifebme.hu | Enables liquid crystalline systems; modifies polymer crystallinity and mechanical properties. researcher.lifebme.hu | Aromatic oxadiazole polymers, nucleated polypropylene. researcher.lifebme.hu |
Incorporation of Terephthalic Dihydrazide into Heterocyclic Compounds for Polymeric Systems
Terephthalic dihydrazide is another important derivative of terephthalic acid, synthesized by the reaction of a terephthalate (B1205515) ester with hydrazine. researcher.life This bifunctional molecule is particularly valuable for creating complex polymer architectures. It serves as a key starting material for synthesizing various heterocyclic compounds, such as those containing oxadiazole rings, which can then be incorporated into the main chain of a polymer. researcher.life
The condensation reaction of terephthalic dihydrazide with other monomers, for example in polyphosphoric acid, can yield aromatic oxadiazole polymers. researcher.life These structures are of interest for creating materials with specialized applications, including liquid crystalline polymeric systems. researcher.life Additionally, derivatives like N,N'-dicyclohexyl terephthalic dihydrazide have been shown to act as effective nucleating agents in polymers like isotactic polypropylene, influencing its crystallization behavior and improving its final properties. bme.hu
Structure-Performance Relationships in Fluorinated Polymers
The introduction of fluorine, particularly in the form of trifluoromethyl (-CF3) groups, into a polymer's structure has a profound and predictable impact on its performance characteristics. The unique properties of the fluorine atom—its high electronegativity, low polarizability, and size—are responsible for these effects.
Polymers containing -CF3 groups often exhibit enhanced thermal stability, improved solubility in organic solvents, and lower water absorption compared to their non-fluorinated analogs. The bulky and highly electronegative nature of the -CF3 group can disrupt the regular packing of polymer chains. This disruption reduces intermolecular forces, which can lead to a lower crystalline melting point but often increases the glass transition temperature (Tg), making the material more rigid and heat-resistant in its amorphous state. nih.gov
Furthermore, the presence of fluorine lowers the dielectric constant of the material, a critical property for applications in microelectronics. The low surface energy associated with fluorinated polymers also imparts hydrophobicity and oleophobicity (oil repellency), which is beneficial for creating non-stick and protective surfaces.
Impact of Trifluoromethyl (-CF3) Group on Polymer Properties:
| Property | Effect of -CF3 Incorporation | Underlying Reason |
|---|---|---|
| Thermal Stability | Often Increased | Strong Carbon-Fluorine (C-F) bond energy. |
| Water Absorption | Decreased | Hydrophobic nature of fluorinated groups. |
| Dielectric Constant | Lowered | Low polarizability of the C-F bond. |
| Solubility | Often Increased | Disruption of polymer chain packing, reducing intermolecular forces. |
| Tensile Strength | Can be Increased | Changes in intermolecular interactions and polymer morphology. |
| Glass Transition Temp (Tg) | Often Increased | Hindered chain mobility due to bulky side groups. nih.gov |
Influence of Fluorination on Polymer Chain Architecture and Intermolecular Interactions
The introduction of the bulky and highly electronegative trifluoromethyl (-CF3) group via monomers like this compound significantly disrupts the otherwise regular and tightly packed structure of polymer chains. This architectural modification at the molecular level is a direct consequence of the steric hindrance and unique electronic nature of the -CF3 group.
The presence of the -CF3 group increases the free volume within the polymer matrix. By physically pushing polymer chains apart, it hinders efficient chain packing and reduces the degree of crystallinity. nist.gov This disruption of symmetry and packing is a critical factor that leads to enhanced solubility of otherwise intractable aromatic polymers. For instance, wholly aromatic polyamides, known for their rigidity and strong interchain interactions, often exhibit poor solubility. The incorporation of -CF3 groups can render these high-performance polymers soluble in common organic solvents, which is a significant advantage for processing. nist.gov
Furthermore, the trifluoromethyl group profoundly alters intermolecular interactions. The high electronegativity of fluorine atoms creates strong C-F bonds with very low polarizability. nih.gov This characteristic can weaken the intermolecular forces, such as van der Waals forces and π-π stacking, that are prevalent in aromatic polymers. The reduction in these interactions contributes to increased solubility and can also influence the thermal properties of the material. capes.gov.br The unsymmetrical substitution of trifluoromethyl groups in rigid polyimides has been shown to improve solubility without compromising their desirable physical properties. researchgate.net
Enhancement of Material Performance through Trifluoromethyl Incorporation
The modifications to polymer chain architecture and intermolecular forces engendered by the trifluoromethyl group translate into substantial improvements in key material properties, making these fluorinated polymers highly sought after for advanced technological applications.
Improved Thermal Stability and Solubility:
The incorporation of bulky -CF3 groups has been demonstrated to enhance the thermal stability of polymers. mdpi.com For example, fluorinated polyamides have been reported to exhibit high glass transition temperatures (Tg) and decomposition temperatures. mdpi.comnih.gov This is attributed to the strong C-F bonds and the increased rigidity of the polymer backbone. Simultaneously, as noted earlier, the disruption of chain packing leads to a significant increase in solubility. nist.gov This combination of high thermal stability and good solubility is a rare and valuable characteristic for high-performance polymers.
| Polymer Type | Glass Transition Temperature (Tg) | 10% Weight Loss Temperature (Td10) | Solubility |
|---|---|---|---|
| Non-Fluorinated Aromatic Polyamide | High | High | Generally Insoluble |
| Fluorinated Aromatic Polyamide | 189-214 °C mdpi.com | 475-483 °C mdpi.com | Soluble in aprotic polar solvents researchgate.net |
Enhanced Dielectric Properties:
| Polymer | Dielectric Constant (Dk) at 1 MHz | Water Absorption (%) |
|---|---|---|
| Kapton (non-fluorinated) | 3.5 nih.gov | 2.1 nih.gov |
| Fluorinated Polyimide (PI 5a) | 2.85 nih.gov | 0.68 nih.gov |
| Fluorinated Polyimide (PI 5b) | 2.78 nih.gov | 0.61 nih.gov |
| Fluorinated Polyimide (PI 5c) | 2.69 nih.gov | 0.59 nih.gov |
Improved Optical Transparency:
Aromatic polymers are often colored due to the formation of charge-transfer complexes (CTCs) between polymer chains. The incorporation of bulky -CF3 groups disrupts the chain packing, thereby inhibiting the formation of these CTCs. researchgate.net This leads to polymers with lighter color and significantly improved optical transparency, which is crucial for applications in optical devices and flexible displays. nih.govnih.gov
Gas Permeability:
The increase in fractional free volume caused by the introduction of trifluoromethyl groups also has a significant impact on the gas permeation properties of the polymer membranes. jkps.or.kr Generally, higher free volume facilitates the transport of gas molecules through the polymer matrix, leading to increased gas permeability. This property is particularly important for applications such as gas separation membranes. For instance, in mixed-matrix membranes, the amorphous nature of a fluorinated polyimide is favorable for gas permeation. jkps.or.kr
Supramolecular Chemistry and Molecular Recognition
Self-Assembly Principles Involving 2-(Trifluoromethyl)terephthalic Acid
The self-assembly of terephthalic acid and its derivatives is primarily governed by the formation of predictable and robust hydrogen-bonding patterns. whiterose.ac.ukrsc.org Typically, terephthalic acid molecules arrange into "brickwork-like" patterns or linear chains. whiterose.ac.uk This organization is driven by the dimerization of carboxylic acid groups, which act as reliable supramolecular synthons.
For this compound, this fundamental principle of carboxylic acid dimerization remains the primary driving force for assembly. However, the trifluoromethyl group at the ortho-position introduces significant modifications:
Steric Influence: The bulky -CF3 group can cause steric hindrance that forces the carboxylic acid groups to twist out of the plane of the aromatic ring. This twisting can disrupt the planarity favored by unsubstituted terephthalic acid, potentially leading to different, more complex three-dimensional packing arrangements compared to the typical flat layers. In related molecules like 2,6-bis(trifluoromethyl)benzoic acid, bulky ortho-CF3 groups cause the carboxylic acid to twist significantly relative to the aryl ring. iucr.org
Studies on substituted terephthalic acids have shown that even minor changes to the molecular structure can lead to different surface coverages and the formation of polymorphic structures, a behavior that would be anticipated for this compound. whiterose.ac.ukrsc.org
Role of Non-Covalent Interactions in Supramolecular Architectures
The crystal packing and formation of supramolecular architectures of this compound are controlled by a hierarchy of non-covalent interactions. While strong hydrogen bonds define the primary structure, weaker interactions involving the trifluoromethyl group and the aromatic system provide the necessary directionality for the extended solid-state assembly.
The most significant non-covalent interaction governing the assembly of this compound is the O-H···O hydrogen bond between carboxylic acid moieties. This interaction leads to the formation of centrosymmetric dimers, a classic and highly predictable motif in the crystal structures of carboxylic acids. nih.gov The crystal structure of 2-(trifluoromethyl)benzoic acid, a closely related compound, confirms the presence of these robust dimers. nih.gov
The strong electron-withdrawing effect of the trifluoromethyl group increases the acidity of the carboxylic acid protons. This enhanced acidity can lead to stronger and more directional hydrogen bonds, further stabilizing the dimer motif. frontiersin.org In some instances, particularly in the presence of water or other hydrogen-bonding species, more complex, water-bridged hydrogen-bonding networks can form, as seen in the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate. nih.goviucr.org
| Interaction Type | Donor | Acceptor | Typical Role in Structure |
| Strong Hydrogen Bond | Carboxyl O-H | Carbonyl O | Formation of primary dimer synthons |
| Weaker Hydrogen Bond | Aromatic C-H | Carboxyl O | Linking of dimer units into chains or sheets |
| Weaker Hydrogen Bond | Aromatic C-H | Fluorine (from -CF3) | Directional packing and stabilization |
This interactive table summarizes the key hydrogen bonding interactions.
Pi-pi (π-π) stacking is a crucial interaction in the crystal packing of aromatic compounds. mdpi.com The introduction of a trifluoromethyl group renders the aromatic ring electron-deficient. This has a profound effect on stacking behavior:
Quadrupole Moment Alteration: The -CF3 group significantly alters the molecule's quadrupole moment, which dictates the preferred geometry of π-π interactions.
Favorable Geometries: Face-to-face stacking of electron-deficient rings is generally unfavorable. Instead, offset-stacked or edge-to-face arrangements are more likely to occur to minimize electrostatic repulsion.
Enhanced Interaction Energy: Computational studies on trifluoromethylated aromatic systems have demonstrated that trifluoromethylation can lead to enhanced intermolecular interaction energies in π-stacked dimers compared to their non-fluorinated or methylated counterparts. researchgate.net This enhancement is attributed to favorable electrostatic and dispersion forces.
Beyond the primary O-H···O hydrogen bonds, weaker C-H···O interactions play a vital secondary role in consolidating the supramolecular structure. In the crystal structure of 2-(Trifluoromethyl)benzoic acid, C-H···O contacts connect the primary carboxylic acid dimers into extended double chains. nih.gov It is highly probable that similar interactions are present in the crystal packing of this compound, where aromatic C-H donors interact with the oxygen atoms of the carboxyl groups. These interactions, though individually weak, collectively contribute to the stability and dense packing of the crystal lattice, linking the primary hydrogen-bonded motifs into a robust three-dimensional architecture.
Rational Design of Host-Guest Systems and Molecular Recognition Motifs
Terephthalic acid and its derivatives are fundamental building blocks in the design of porous materials such as metal-organic frameworks (MOFs) and hydrogen-bonded organic frameworks (HOFs). mdpi.commdpi.com The predictable geometry and divalent hydrogen-bonding capability of the terephthalate (B1205515) scaffold allow for the rational design of host systems with tunable pore sizes and functionalities.
The use of this compound as a linker in such frameworks offers unique advantages for molecular recognition:
Functionalized Pores: The trifluoromethyl groups can be directed to line the interior of the pores or cavities within the host structure.
Specific Guest Interactions: The fluorine atoms of the -CF3 group can act as weak hydrogen bond acceptors or engage in other specific non-covalent interactions with guest molecules, enabling selective binding and recognition. The amphiphilic nature of the trifluoromethyl group allows it to interact with both polar and non-polar guests. researchgate.net
Modified Cavity Properties: The presence of the -CF3 group modifies the hydrophobicity and electrostatic potential of the cavity, allowing for the fine-tuning of host-guest interactions. mdpi.com This enables the design of systems for the selective adsorption of specific molecules.
These properties make this compound a valuable component for creating advanced host-guest systems with tailored molecular recognition capabilities.
Crystal Engineering of Terephthalic Acid Derivatives for Directed Assembly
Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. cu.edu.eg The modification of terephthalic acid with substituents is a key strategy for controlling its self-assembly into predictable and functional supramolecular architectures.
The 2-(Trifluoromethyl) group serves as a powerful and versatile tool in the crystal engineering of terephthalic acid for several reasons:
Reliable Primary Synthon: The carboxylic acid groups provide a robust and predictable primary hydrogen-bonding synthon, ensuring the formation of dimeric or catemeric structures. iucr.org
Directional Secondary Interactions: The -CF3 group offers a suite of weaker, yet highly directional, secondary interactions. These include C-H···F, C-F···π, and F···F contacts, which can be exploited to guide the assembly of the primary synthons into specific one-, two-, or three-dimensional networks. nih.govresearchgate.net
Steric Control: The steric bulk of the ortho-trifluoromethyl group can be used to frustrate simple, close-packed arrangements, thereby promoting the formation of more open, porous, or complex, interpenetrated structures.
By strategically balancing the strong, primary hydrogen bonds with the weaker, directional interactions afforded by the trifluoromethyl group, it is possible to engineer novel solid-state materials with precise control over their architecture and, consequently, their physical and chemical properties.
Surface Science and Interfacial Phenomena
Adsorption Mechanisms of 2-(Trifluoromethyl)terephthalic Acid on Material Surfaces
The adsorption of this compound onto a material surface would be governed by a complex interplay between molecule-substrate and molecule-molecule interactions. The two carboxylic acid groups provide strong anchoring points to a variety of surfaces, while the trifluoromethyl group adds a unique dimension to its adsorption characteristics.
While no specific studies on the adsorption of this compound on fluorine-terminated Si(111) were found, one can hypothesize the potential interactions. A fluorine-terminated silicon surface is relatively inert. However, the carboxylic acid groups of the molecule could potentially interact with this surface through hydrogen bonding if any residual Si-OH or Si-H sites are present. Direct chemisorption to form Si-O-C bonds would likely require activation of the surface, for instance, by creating dangling bonds or other reactive sites. The presence of the trifluoromethyl group could influence the orientation of the molecule on the surface due to steric hindrance and electrostatic interactions.
Formation of Covalently Bonded Molecular Monolayers
The formation of covalently bonded molecular monolayers of this compound would likely proceed via the reaction of its carboxylic acid groups with a suitably reactive surface. For instance, on an oxide surface (like silicon oxide or metal oxides), the carboxylic acids can undergo a condensation reaction to form a carboxylate linkage to the surface atoms. The bifunctional nature of the molecule allows for the possibility of forming either a flat-lying monolayer with both carboxylates binding to the surface or an upright monolayer where one carboxylate binds to the surface, leaving the other exposed. The trifluoromethyl group would play a crucial role in the packing density and ordering of such a monolayer due to its size and electrostatic properties.
Reactivity of Exposed Functional Groups at Monolayer Interfaces
A monolayer of this compound with one exposed carboxylic acid group per molecule would present a chemically reactive interface. This exposed -COOH group can undergo a variety of chemical transformations. For example, it could be deprotonated to form a carboxylate anion, which can then be used to coordinate metal ions or interact with other positively charged species. It could also be converted into other functional groups, such as esters or amides, through standard organic reactions. The trifluoromethyl group, being generally unreactive under mild conditions, would likely remain intact and would influence the local chemical environment of the reactive carboxyl group.
Applications in Surface Modification and Functionalization for Advanced Materials
The ability to form well-defined monolayers with exposed functional groups makes this compound a potentially valuable molecule for the surface modification and functionalization of advanced materials. The presence of the trifluoromethyl group can impart unique properties to the surface, such as hydrophobicity and chemical resistance.
Potential Applications:
| Application Area | Description of Functional Role |
| Anti-fouling Coatings | The low surface energy associated with fluorinated groups could reduce the adhesion of proteins and microorganisms. |
| Sensors | The exposed carboxylic acid groups could act as recognition sites for specific analytes, and the trifluoromethyl group could enhance sensor sensitivity and stability. |
| Molecular Electronics | The defined orientation and electronic properties of the monolayer could be exploited in the fabrication of molecular electronic devices. |
| Templates for Nanomaterial Growth | The ordered monolayer could serve as a template for the directed growth of nanoparticles or thin films. |
Theoretical and Computational Chemistry Studies
Electronic Structure Calculations of 2-(Trifluoromethyl)terephthalic Acid and its Complexes
The electronic structure of a molecule governs its chemical and physical properties. For this compound and its complexes, electronic structure calculations, primarily using Density Functional Theory (DFT), are employed to understand the distribution of electrons and the nature of chemical bonds. nih.gov
DFT calculations can determine the molecular orbital energies, the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap. The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's reactivity and its electronic absorption properties. For instance, a smaller gap often implies higher reactivity and a tendency to absorb light at longer wavelengths.
In complexes, such as those formed with metal ions in MOFs, these calculations can elucidate the nature of the coordination bond. buct.edu.cn By analyzing the electron density distribution and the molecular orbitals involved in bonding, it is possible to quantify the degree of covalent and ionic character in the metal-ligand interaction. For example, studies on zinc-terephthalate complexes have shown that the 4s, 4p, and 3d orbitals of zinc all participate in bonding, and the covalent character of the Zn-O bonds can be quantified. buct.edu.cn
A hypothetical representation of calculated electronic properties for this compound is presented in Table 1.
| Property | Calculated Value | Method |
| HOMO Energy | -7.2 eV | DFT/B3LYP |
| LUMO Energy | -1.8 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 5.4 eV | DFT/B3LYP |
| Dipole Moment | 3.5 D | DFT/B3LYP |
| Mulliken Charge on CF3 group | -0.45 e | DFT/B3LYP |
Table 1: Hypothetical Electronic Properties of this compound
This table is illustrative and shows the type of data generated from electronic structure calculations.
Quantum Chemical Approaches for Understanding Reactivity and Interactions
Quantum chemical methods are powerful tools for understanding the reactivity of this compound. By calculating various molecular descriptors, one can predict how the molecule will interact with other chemical species.
One key aspect is the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface of the molecule. The MEP reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the carboxylic acid groups are expected to be regions of negative potential, making them susceptible to electrophilic attack or coordination with metal cations. Conversely, the trifluoromethyl group, being strongly electron-withdrawing, would create a region of positive potential on the adjacent part of the benzene (B151609) ring.
Frontier Molecular Orbital (FMO) theory is another cornerstone of reactivity analysis. The shapes and energies of the HOMO and LUMO can predict the regioselectivity of reactions. For example, in a reaction with a nucleophile, the attack would likely occur at the atomic site with the largest LUMO coefficient.
The introduction of the trifluoromethyl group is expected to significantly influence the reactivity of the terephthalic acid backbone. Its strong electron-withdrawing nature will lower the energy of both the HOMO and LUMO, potentially increasing the molecule's electron affinity and altering its coordination behavior with metal ions compared to unsubstituted terephthalic acid. nih.gov
Modeling of Coordination Environments and Ligand-Metal Interactions in MOFs
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov this compound can serve as such a ligand. Computational modeling is essential for understanding the coordination environment within these frameworks and the nature of the ligand-metal interactions. mdpi.com
These models can predict the geometry of the coordination sphere around the metal ion, including bond lengths and angles. mdpi.com For instance, in a MOF constructed with zinc and this compound, modeling could predict the Zn-O bond distances and the coordination number of the zinc ion. This information is vital for understanding the stability and porosity of the resulting MOF.
Furthermore, these simulations can quantify the strength of the ligand-metal interaction by calculating the binding energy. This is particularly important when comparing a series of functionalized ligands. The electron-withdrawing trifluoromethyl group in this compound is expected to influence the acidity of the carboxylic acid protons and the electron density on the carboxylate oxygen atoms, thereby modulating the strength of the coordination bond with the metal center. Theoretical investigations on fluorinated terephthalic acids suggest that such modifications can impact the gas sorption properties of the resulting MOFs. nih.gov
A hypothetical comparison of interaction energies for different terephthalic acid ligands in a zinc-based MOF is shown in Table 2.
| Ligand | Interaction Energy (kcal/mol) | Predicted Porosity (cm³/g) |
| Terephthalic acid | -125 | 0.8 |
| 2-Aminoterephthalic acid | -135 | 0.75 |
| This compound | -115 | 0.9 |
| Tetrafluoroterephthalic acid | -110 | 1.0 |
Table 2: Hypothetical Interaction Energies and Predicted Porosities for Different Ligands in a Zinc-Based MOF
This table is illustrative and shows how computational modeling can be used to compare the effects of different functional groups on MOF properties.
Prediction of Spectroscopic Signatures and Material Properties
Computational chemistry allows for the prediction of various spectroscopic signatures of this compound, which can be used to interpret experimental data. researchgate.net For example, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. researchgate.net These calculations can help in assigning the observed spectral bands to specific molecular vibrations, such as the C=O stretch of the carboxylic acid, the C-F stretches of the trifluoromethyl group, and the various vibrations of the benzene ring.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted. mdpi.com These predictions are highly valuable for confirming the structure of the synthesized molecule and for understanding how the electronic environment of each nucleus is affected by the functional groups.
Beyond spectroscopy, computational models can predict material properties of MOFs constructed from this compound. These properties include the pore size and shape, surface area, and gas adsorption characteristics. mdpi.com For example, Grand Canonical Monte Carlo (GCMC) simulations can be used to predict the uptake of gases like CO₂, CH₄, or H₂ at different pressures and temperatures. These predictive capabilities are crucial for designing new materials with tailored properties for specific applications, such as carbon capture or gas storage. nih.gov
In Silico Descriptors for Structure-Property Relationship Analysis
To systematically explore the relationship between the chemical structure of ligands like this compound and the properties of the resulting materials, in silico descriptors are often used in conjunction with statistical methods.
Principal Component Analysis (PCA) is a statistical technique used to reduce the dimensionality of a dataset while retaining most of the original information. In the context of materials chemistry, a dataset could consist of a series of MOFs constructed from different functionalized terephthalic acids, with each MOF characterized by a set of calculated or experimental descriptors (e.g., pore volume, surface area, heat of adsorption for a specific gas).
Hierarchical Clustering Analysis (HCA) is another method used to find patterns or groups (clusters) in a dataset. In HCA, each data point (e.g., a MOF) starts in its own cluster. Then, the most similar clusters are merged iteratively until all data points are in a single cluster. The result is a tree-like diagram called a dendrogram, which shows the hierarchical relationship between the clusters.
For a set of MOFs based on functionalized terephthalic acids, HCA can group them based on the similarity of their properties. researchgate.net This can help in understanding which functional groups lead to similar material characteristics. For example, HCA might group MOFs with fluorinated ligands like this compound and tetrafluoroterephthalic acid together, suggesting that fluorination has a consistent effect on the measured properties.
Chemical Reactivity and Derivatization
Functional Group Transformations of Carboxylic Acid Moieties
The two carboxylic acid groups in 2-(trifluoromethyl)terephthalic acid are the primary sites for a variety of functional group transformations. These reactions are fundamental to synthesizing esters, amides, and other derivatives, which can serve as monomers for polymers or as intermediates in the synthesis of more complex molecules researchgate.netcu.edu.eg.
Standard transformations involving the carboxylic acid groups include:
Esterification: The carboxylic acid groups can be converted to esters by reacting with alcohols under acidic catalytic conditions. For instance, reaction with methanol can yield dimethyl 2-(trifluoromethyl)terephthalate. Catalysts for such esterifications can include strong mineral acids like sulfuric acid, or metal oxides like a mixture of antimony oxide and zinc, manganese, or copper compounds, which can increase reaction rates without significant side reactions like ether formation google.com.
Amidation: Reaction with amines, often via an activated carboxylic acid derivative like an acyl chloride, leads to the formation of amides. The condensation of terephthalic acid derivatives with nitrogen nucleophiles is a common route to various heterocyclic compounds and polyamides researchgate.netcu.edu.eg.
Conversion to Acyl Chlorides: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid groups into more reactive terephthaloyl chloride derivatives researchgate.net. These acyl chlorides are versatile intermediates for synthesizing esters, amides, and other acid derivatives under milder conditions than the parent carboxylic acid.
Decarboxylative Transformations: Modern synthetic methods allow for the conversion of carboxylic acids into other functional groups. For example, catalytic methods exist for the decarboxylative trifluoromethylation of aliphatic carboxylic acids using a combination of photoredox and copper catalysis nih.gov. While developed for aliphatic acids, such strategies highlight advanced methods for functional group interconversion nih.govresearchgate.net.
Deoxygenative Thiofunctionalization: Carboxylic acids can be converted into trifluoromethyl thioesters through deoxygenative trifluoromethylthiolation. This method involves activating an electrophilic trifluoromethylthiolating reagent with a phosphine, which also acts as an oxygen acceptor epfl.ch.
The electronic properties of the trifluoromethyl group can influence the reactivity of the adjacent carboxylic acid group compared to the one at the para-position. The strong inductive electron-withdrawing effect of the -CF₃ group increases the acidity of the adjacent carboxylic acid, which may affect its reactivity in certain transformations.
| Transformation | Reagents | Product Type | Notes |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Diester | A fundamental reaction for producing polyester monomers. |
| Amidation | Amine (e.g., R-NH₂), often via Acyl Chloride | Diamide | Used in the synthesis of polyamides and other nitrogen-containing derivatives. |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Diacyl Chloride | Creates a highly reactive intermediate for further derivatization researchgate.net. |
| O-Trifluoromethylation | Hypervalent Iodine Reagents | Trifluoromethyl Ester | A specialized method to introduce -OCF₃ groups chemrevlett.comnih.gov. |
| Deoxygenative Trifluoromethylthiolation | Electrophilic SCF₃ Reagent, Triphenylphosphine | Trifluoromethyl Thioester | Converts a C=O bond to a C-SCF₃ bond epfl.ch. |
Electrophilic and Nucleophilic Substitutions on the Aromatic Ring
The aromatic ring of this compound is heavily influenced by its substituents, which dictates its susceptibility to substitution reactions.
Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring in this molecule is strongly deactivated towards electrophilic attack. This deactivation is due to the powerful electron-withdrawing effects of all three substituents: the trifluoromethyl group (-CF₃) and the two carboxylic acid groups (-COOH) lkouniv.ac.in.
Trifluoromethyl Group: The -CF₃ group is one of the most potent deactivating groups due to its strong negative inductive effect (-I) lkouniv.ac.innih.govscispace.com. It directs incoming electrophiles to the meta position lkouniv.ac.in.
Carboxylic Acid Groups: The -COOH group is also deactivating and a meta-director, pulling electron density from the ring through both inductive and resonance effects.
In this compound, the positions on the aromatic ring are C3, C5, and C6 relative to the C1-carboxyl and C2-trifluoromethyl groups. All substituents direct incoming electrophiles to positions that are meta to themselves.
The -CF₃ group at C2 directs to C4 (already substituted) and C6.
The -COOH group at C1 directs to C3 and C5.
The -COOH group at C4 directs to C2 (already substituted) and C6.
Considering these directing effects, the most likely positions for electrophilic attack are C5 and C6. However, the cumulative deactivation from three electron-withdrawing groups makes electrophilic substitution reactions very difficult, requiring harsh reaction conditions, such as heating, and strong electrophiles lkouniv.ac.in.
Nucleophilic Aromatic Substitution (SNA_r): Conversely, the high degree of electron deficiency makes the aromatic ring more susceptible to nucleophilic aromatic substitution, provided a suitable leaving group is present on the ring. The parent molecule, this compound, does not have an appropriate leaving group (like a halogen). However, if a derivative were synthesized with a leaving group (e.g., a fluoro or chloro substituent), the strong electron-withdrawing nature of the -CF₃ and -COOH groups would significantly activate the ring for displacement by a nucleophile chemsociety.org.ng. The activating effect is strongest for leaving groups positioned ortho or para to the electron-withdrawing substituents.
Catalytic Strategies for Derivatization Reactions
Catalysis plays a crucial role in the efficient and selective derivatization of this compound and related compounds.
Acylation Catalysis: Friedel-Crafts acylation is a key method for forming carbon-carbon bonds with aromatic rings. For deactivated substrates, strong catalysts are required. Trifluoromethanesulfonic acid (TfOH), a superacid, has been shown to be a highly effective catalyst for Friedel-Crafts acylations, often superior to traditional Lewis acids researchgate.net. While the ring of this compound is likely too deactivated for direct acylation, TfOH is a potent catalyst for acylating other aromatic compounds using carboxylic acid derivatives as acylating agents researchgate.net.
Esterification Catalysis: As mentioned, both Brønsted acids and Lewis acids are used to catalyze esterification. Heterogeneous catalysts, such as zeolites or Nafion/silica composites, are also employed, particularly in industrial settings, to facilitate easier separation of the catalyst from the reaction mixture researchgate.net. For terephthalic acid derivatives, mixed metal oxide systems can provide high reaction rates and selectivity google.com.
Transition-Metal-Catalyzed C-H Functionalization: A modern approach to derivatizing aromatic rings is through transition-metal-catalyzed C-H activation. This strategy avoids the need for pre-functionalized substrates. For example, ruthenium-catalyzed C-H hydroxylation has been successfully applied to poly(ethylene terephthalate) (PET) to produce 2-hydroxyterephthalic acid, demonstrating that even the electron-deficient terephthalate (B1205515) ring can be functionalized directly doi.org. Similar strategies could potentially be applied to introduce other functional groups onto the aromatic ring of this compound, offering a pathway to novel derivatives that are inaccessible through classical electrophilic substitution.
| Reaction Type | Catalyst Example | Purpose | Relevance |
|---|---|---|---|
| Esterification | H₂SO₄, Antimony/Zinc Oxides | Accelerates the reaction between carboxylic acid and alcohol. | Essential for producing diester derivatives efficiently google.com. |
| Friedel-Crafts Acylation | Trifluoromethanesulfonic Acid (TfOH) | Activates the acylating agent for reaction with aromatic rings. | Relevant for acylating less deactivated aromatic substrates with derivatives of the title compound researchgate.net. |
| C-H Hydroxylation | Ruthenium complexes | Enables direct functionalization of the aromatic C-H bonds. | A modern method to synthesize hydroxylated derivatives that are otherwise difficult to access doi.org. |
| Cyanation | Palladium complexes | Introduces a nitrile group, a versatile synthetic handle. | Used in multi-step syntheses from biomass-derived phenols to terephthalic acid analogues nih.gov. |
Advanced Analytical Methodologies for Characterization
Spectroscopic Techniques
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone in the analysis of 2-(Trifluoromethyl)terephthalic acid. Various spectroscopic methods offer a wealth of information, from the connectivity of atoms to the nature of chemical bonds and electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy: Proton NMR (¹H NMR) is used to determine the number and types of hydrogen atoms present in the molecule. For a related compound, 2-(trifluoromethoxy)terephthalic acid, the ¹H NMR spectrum shows signals corresponding to the aromatic protons. chemicalbook.com
¹⁹F NMR Spectroscopy: Given the presence of a trifluoromethyl (-CF₃) group, fluorine-19 NMR (¹⁹F NMR) is particularly informative. This technique is highly sensitive to the local electronic environment of the fluorine atoms. The chemical shift of the -CF₃ group provides a distinct signal that can be used for identification and to study its interaction with the rest of the molecule. rsc.org The chemical shift is typically reported relative to a standard, such as trifluoroacetic acid (-76.55 ppm) or trifluorotoluene (-63.72 ppm). colorado.edu The sensitivity of the ¹⁹F NMR chemical shift to the surrounding environment makes it a powerful probe for studying molecular conformations and interactions. nih.gov
| Technique | Key Findings for Related Compounds |
| ¹H NMR | Reveals signals for aromatic protons, aiding in structural confirmation. chemicalbook.com |
| ¹⁹F NMR | Provides a characteristic signal for the -CF₃ group, useful for identification and environmental probing. rsc.org |
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound. This technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.
The FT-IR spectrum of terephthalic acid, a closely related compound, shows characteristic absorption bands that provide information about its functional groups. researchgate.net These include the stretching vibrations of the carboxylic acid O-H and C=O bonds, as well as vibrations associated with the aromatic ring. nih.govresearchgate.net For this compound, additional absorption bands corresponding to the C-F bonds of the trifluoromethyl group are expected. The analysis of these vibrational modes confirms the presence of the key functional moieties within the molecule.
| Vibrational Mode | Expected Region (cm⁻¹) | Functional Group |
| O-H Stretch | 3300-2500 | Carboxylic Acid |
| C=O Stretch | 1725-1680 | Carboxylic Acid |
| C-H Aromatic Stretch | 3100-3000 | Aromatic Ring |
| C=C Aromatic Stretch | 1600-1450 | Aromatic Ring |
| C-F Stretch | 1400-1000 | Trifluoromethyl Group |
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectroscopy provides insights into the electronic transitions within the this compound molecule. This technique measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy orbitals.
The parent compound, terephthalic acid, exhibits absorption maxima in the UV region, typically around 240-250 nm and 280-290 nm. researchgate.net These absorptions are attributed to π → π* transitions within the benzene (B151609) ring and the carboxyl groups. nist.gov The introduction of a trifluoromethyl group can influence the position and intensity of these absorption bands due to its electronic effects on the aromatic system. In some applications, the fluorescence of a related compound, 2-hydroxyterephthalic acid, which is formed from the reaction of terephthalic acid with hydroxyl radicals, is monitored at around 425 nm. rsc.org
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms in this compound. carleton.eduuni-muenchen.de By irradiating the sample with X-rays and analyzing the kinetic energies of the emitted photoelectrons, XPS provides a quantitative analysis of the elements present on the material's surface. dtic.mil
For this compound, XPS can confirm the presence of carbon, oxygen, and fluorine. High-resolution scans of the C 1s, O 1s, and F 1s regions can provide information about the different chemical environments of these atoms. For instance, the C 1s spectrum would show distinct peaks for the carbon atoms in the aromatic ring, the carboxylic acid groups, and the trifluoromethyl group. This allows for a detailed understanding of the surface chemistry of the compound. Studies on similar molecules like terephthalic acid on surfaces have utilized XPS to investigate molecular orientation and bonding. rsc.org
Diffraction Techniques
Diffraction techniques are paramount for determining the precise three-dimensional arrangement of atoms in the solid state.
Single Crystal X-ray Diffraction (SC-XRD) for Structural Determination
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the molecular and crystal structure of this compound. tricliniclabs.combruker.com This powerful technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern.
| Parameter | Information Obtained |
| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |
| Space Group | Symmetry of the crystal lattice. |
| Atomic Coordinates | Precise positions of all atoms in the molecule. |
| Bond Lengths & Angles | Geometric parameters of the molecular structure. |
| Intermolecular Interactions | Hydrogen bonding, π-π stacking, etc. |
Thermal Analysis Techniques
Thermal analysis techniques are critical for determining the thermal stability and decomposition behavior of this compound and its derivatives. These methods subject a sample to a controlled temperature program and measure the resulting changes in its physical and chemical properties.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For materials synthesized using this compound, TGA is essential for determining their thermal stability and decomposition profile.
A typical TGA experiment involves heating a small amount of the sample at a constant rate. The resulting TGA curve plots the percentage of weight loss against temperature. For MOFs derived from this compound, the TGA curve often shows distinct weight loss steps. An initial weight loss at lower temperatures (typically below 150 °C) is usually attributed to the removal of solvent molecules (e.g., water, DMF) trapped within the pores of the framework. core.ac.uk The temperature at which the main framework begins to decompose is a key indicator of its thermal stability. This decomposition is observed as a significant and often sharp drop in mass at higher temperatures, corresponding to the breakdown of the organic linker, this compound, and the collapse of the coordination structure. nih.gov
The presence of the electron-withdrawing trifluoromethyl group can influence the thermal stability of the resulting MOF. TGA data allows for the comparison of the thermal stability of MOFs with and without the trifluoromethyl group, providing insights into structure-property relationships. nih.gov
Table 2: Illustrative TGA Data for a Metal-Organic Framework
| Temperature Range (°C) | Weight Loss (%) | Assignment |
| 25 - 120 | 5.2 | Loss of guest solvent molecules (e.g., H₂O) |
| 120 - 350 | 12.5 | Loss of coordinated solvent molecules (e.g., DMF) |
| > 450 | 45.8 | Decomposition of the organic linker and framework collapse |
Note: This table provides representative data for a typical MOF to illustrate the interpretation of TGA results. Specific decomposition temperatures for materials based on this compound may vary.
Porosity and Surface Area Characterization (e.g., BET Surface Area, N₂ Adsorption-Desorption Isotherms)
The characterization of porosity and surface area is paramount for materials like MOFs, which are often designed for applications in gas storage, separation, and catalysis. For porous structures synthesized with this compound, nitrogen (N₂) adsorption-desorption isotherms at 77 K are the most common method to determine these properties.
The Brunauer-Emmett-Teller (BET) theory is widely applied to the N₂ adsorption data to calculate the specific surface area of the material. nih.govlibretexts.org This value represents the total surface area, including the internal pore surfaces, available for interaction with gas molecules. The shape of the N₂ adsorption-desorption isotherm, classified by IUPAC, provides qualitative information about the pore structure. kfupm.edu.sa For instance, a Type I isotherm is characteristic of microporous materials (pore size < 2 nm), which is common for many MOFs. The presence of hysteresis between the adsorption and desorption branches can indicate the presence of mesopores (2-50 nm). kfupm.edu.sa
Table 3: Representative Porosity Data for a Microporous Material
| Parameter | Value | Unit |
| BET Surface Area | 1250 | m²/g |
| Langmuir Surface Area | 1450 | m²/g |
| Total Pore Volume | 0.55 | cm³/g |
| Micropore Volume | 0.48 | cm³/g |
| Isotherm Type | Type I | - |
Note: The values in this table are illustrative for a typical microporous MOF. Specific values for materials derived from this compound would depend on the synthesis conditions and the resulting crystal structure.
Chromatographic Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography)
Chromatographic techniques are powerful tools for the separation, identification, and quantification of this compound, both as a pure compound and as a component in reaction mixtures or as a degradation product.
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like carboxylic acids. helixchrom.com For this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, with an acid modifier (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid is in its protonated form for better retention and peak shape. nih.govresearchgate.netgoogle.com Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of the molecule absorbs UV light. helixchrom.com
Gas Chromatography (GC) is another powerful separation technique, but it is generally used for volatile and thermally stable compounds. researchgate.net Due to the low volatility of dicarboxylic acids, direct analysis of this compound by GC is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid groups into more volatile esters, such as methyl or trimethylsilyl (B98337) esters. google.com This can be achieved by reacting the acid with reagents like diazomethane (B1218177) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on its mass spectrum. mdpi.comacs.org
Table 4: Representative HPLC Method for Analysis of Aromatic Carboxylic Acids
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Temperature | 30 °C |
Note: This table outlines a typical HPLC method that could be adapted for the analysis of this compound.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. For fluorinated compounds like this compound and its derivatives, the analysis can be extended to include fluorine (F). This technique is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity.
The analysis is performed using an elemental analyzer, which combusts the sample at a high temperature in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are separated and quantified by various detection methods. For fluorine analysis, specific combustion and detection methods are employed.
The experimentally determined weight percentages of each element are then compared to the theoretical values calculated from the proposed chemical formula. A close agreement between the experimental and theoretical values provides strong evidence for the correct composition and purity of the compound. researchgate.netscilit.com For coordination polymers and MOFs synthesized from this compound, elemental analysis helps to confirm the ratio of the metal ion to the organic linker in the final product.
Table 5: Theoretical Elemental Composition of this compound (C₉H₅F₃O₄)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Weight Percentage (%) |
| Carbon | C | 12.01 | 9 | 108.09 | 46.18 |
| Hydrogen | H | 1.01 | 5 | 5.05 | 2.16 |
| Fluorine | F | 19.00 | 3 | 57.00 | 24.35 |
| Oxygen | O | 16.00 | 4 | 64.00 | 27.33 |
| Total | 234.14 | 100.00 |
Table 6: Example of Elemental Analysis Data for a Coordination Polymer [Cu(C₉H₃F₃O₄)]
| Element | Theoretical % | Found % |
| Carbon (C) | 36.56 | 36.48 |
| Hydrogen (H) | 1.02 | 1.10 |
| Fluorine (F) | 19.27 | 19.15 |
Note: The data in Table 6 is illustrative for a hypothetical copper-based coordination polymer to demonstrate the comparison between theoretical and experimental values.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways and Mechanistic Studies
While established methods for the synthesis of fluorinated aromatic carboxylic acids exist, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes to 2-(Trifluoromethyl)terephthalic acid. The exploration of novel catalytic systems, such as those involving transition metals, for the direct trifluoromethylation of terephthalic acid derivatives could offer more direct and atom-economical pathways. Mechanistic studies, combining experimental and computational approaches, will be crucial to understanding the reaction pathways and intermediates involved in these new synthetic methods. This understanding will enable the optimization of reaction conditions to improve yield, purity, and cost-effectiveness. Furthermore, research into greener synthesis methodologies, potentially utilizing biomass-derived precursors for the terephthalic acid backbone, is an emerging area of interest. nih.govresearchgate.net
Design of Tailored MOF Architectures for Advanced Functionality and Multi-Stimuli Responsiveness
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The use of this compound as an organic linker in MOF synthesis opens up possibilities for creating novel frameworks with tailored properties. The trifluoromethyl group can impart hydrophobicity to the MOF structure, which is advantageous for applications such as the separation of hydrocarbons or the capture of CO2 from humid gas streams. researchgate.netmdpi.com Future research will focus on designing MOF architectures with specific pore sizes and functionalities by combining this compound with various metal nodes and other organic linkers.
Moreover, the electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the MOF, leading to potential applications in sensing and electronics. A particularly exciting avenue of research is the development of multi-stimuli-responsive MOFs. espublisher.comnih.gov These materials could exhibit dynamic responses to external stimuli such as light, temperature, or the presence of specific chemical analytes, leading to applications in controlled drug delivery, smart sensors, and molecular switches.
Integration into Hybrid Materials Systems for Synergistic Effects
The incorporation of this compound into hybrid materials, which combine organic and inorganic components, is a promising strategy for developing materials with synergistic properties. nih.govrsc.org For instance, dispersing this compound or its derivatives into a polymer matrix could enhance the thermal stability, chemical resistance, and mechanical properties of the resulting composite material. mdpi.com The trifluoromethyl groups can also reduce the material's surface energy, leading to hydrophobic and self-cleaning surfaces.
Future research will explore the creation of hybrid materials where this compound-based components are covalently bonded to or physically blended with inorganic nanoparticles, such as silica or titania. These hybrid systems could exhibit enhanced properties that are not present in the individual components alone. rsc.org For example, a hybrid material could combine the processability of a polymer with the high thermal stability and optical properties of an inorganic material, with the trifluoromethyl groups providing an additional layer of functionality, such as low dielectric constant or hydrophobicity.
Advanced Polymer Development for High-Tech and Niche Applications
The use of this compound as a monomer in the synthesis of advanced polymers is a significant area for future research. The incorporation of the trifluoromethyl group into the polymer backbone can lead to materials with a unique combination of properties, including:
Low Dielectric Constant: The fluorine atoms can lower the polarizability of the polymer, making it suitable for use as a low-dielectric material in microelectronics. nasa.govresearchgate.net
High Thermal Stability: The strong carbon-fluorine bond can enhance the thermal and oxidative stability of the polymer. mdpi.com
Chemical Resistance: The trifluoromethyl group can protect the polymer backbone from chemical attack.
Optical Transparency: Fluorinated polymers often exhibit high optical clarity.
These properties make polymers derived from this compound attractive for a range of high-tech and niche applications, such as advanced packaging materials for electronics, high-performance coatings, and membranes for separation processes. nasa.govnih.gov
| Potential Application | Key Property Conferred by this compound |
| Microelectronics | Low dielectric constant, thermal stability |
| Aerospace | High-performance coatings with thermal and chemical resistance |
| Separation Membranes | Tunable hydrophobicity and chemical resistance |
| Optical Devices | High optical transparency |
Expanding Computational Modeling and Machine Learning for Materials Discovery
Computational modeling and machine learning are becoming indispensable tools in the discovery and design of new materials. nih.govllnl.govacm.org In the context of this compound, these approaches can be used to:
Predict Material Properties: Computational simulations, such as Density Functional Theory (DFT), can be used to predict the electronic, optical, and mechanical properties of MOFs and polymers incorporating this compound before they are synthesized. acm.org
Screen for Promising Candidates: Machine learning models can be trained on existing materials data to rapidly screen large virtual libraries of potential structures and identify candidates with desired properties. llnl.govarxiv.org
Accelerate the Discovery Process: By guiding experimental efforts towards the most promising candidates, computational modeling and machine learning can significantly accelerate the discovery and development of new materials based on this compound. nih.govyoutube.com
Future research will focus on developing more accurate and efficient computational models and machine learning algorithms specifically tailored for fluorinated materials.
Interdisciplinary Research Opportunities in Energy, Environment, and Advanced Technologies
The unique properties of materials derived from this compound create numerous opportunities for interdisciplinary research in high-impact areas:
Energy: The development of more efficient and durable materials for energy storage and conversion is a critical challenge. MOFs and polymers based on this compound could find applications in batteries, fuel cells, and solar cells. For instance, the hydrophobicity imparted by the trifluoromethyl group could be beneficial for creating more stable electrode materials in batteries.
Environment: The selective adsorption properties of MOFs made with this linker could be exploited for environmental remediation, such as the removal of pollutants from water or air. mdpi.com The development of robust and efficient membranes for CO2 capture is another promising area.
Advanced Technologies: The low dielectric constant and high thermal stability of polymers derived from this compound make them suitable for applications in next-generation electronics and communication technologies. nasa.govresearchgate.net
The successful realization of these applications will require collaboration between chemists, materials scientists, engineers, and computational scientists.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 2-(trifluoromethyl)terephthalic acid, and how can purity be optimized?
- Methodology : The compound is commonly synthesized via Suzuki-Miyaura coupling reactions using halogenated precursors (e.g., 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylate) and boronic acids, followed by hydrolysis to yield the carboxylic acid . To optimize purity:
- Use high-purity starting materials (e.g., >98% boronic acids).
- Employ column chromatography or recrystallization for intermediate purification.
- Confirm purity via HPLC (retention time ~1.26 minutes under SMD-TFA05 conditions) and LCMS (m/z 366 [M+H]+ for intermediates) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze and NMR spectra to confirm trifluoromethyl group integration and aromatic proton environments.
- FTIR : Verify carboxylic acid C=O stretches (~1700 cm) and CF vibrations (~1150 cm).
- Elemental Analysis : Compare experimental C/H/F/O percentages with theoretical values to rule out impurities .
Q. What are the primary applications of this compound in materials science?
- Methodology : The compound serves as a ligand in metal-organic frameworks (MOFs) due to its rigid terephthalate backbone and electron-withdrawing CF group, which enhance thermal/chemical stability. For example:
- Synthesize Zr-based MOFs by reacting with ZrCl under solvothermal conditions.
- Characterize stability via TGA (decomposition >500°C) and PXRD (retains crystallinity under 10 tons/cm pressure) .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during the functionalization of this compound?
- Methodology : The CF group directs electrophilic substitution to specific positions. To control regioselectivity:
- Use sterically hindered catalysts (e.g., Pd(PPh)) in cross-coupling reactions to favor para-substitution.
- Monitor reaction progress via in-situ NMR to detect intermediate formation.
- Computational modeling (DFT) predicts electronic effects of CF on aromatic ring reactivity .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodology : Discrepancies in NMR or mass spectra often arise from tautomerism or residual solvents. Mitigate by:
- Conducting variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomers).
- Using high-resolution MS (HRMS) to distinguish isotopic patterns of derivatives from impurities.
- Cross-validate with X-ray crystallography for unambiguous structural assignment .
Q. How can the solubility limitations of this compound in organic solvents be overcome for reaction scalability?
- Methodology : The carboxylic acid groups and CF moiety reduce solubility. Solutions include:
- Ionization : Use polar aprotic solvents (e.g., DMF or DMSO) with base (e.g., EtN) to deprotonate carboxylic acids.
- Microwave-assisted synthesis : Enhance reaction rates in low-solubility conditions by increasing temperature/pressure.
- Co-crystallization : Design co-crystals with amines (e.g., 2-aminoterephthalic acid derivatives) to improve solubility .
Q. What mechanistic insights explain the stability of CF-containing MOFs derived from this compound?
- Methodology : The CF group stabilizes MOFs via:
- Electronic effects : Withdraws electron density, strengthening Zr–O bonds.
- Steric effects : Protects the Zr cluster from hydrolysis.
- Validate via EXAFS to monitor Zr coordination geometry and DFT simulations to calculate bond dissociation energies .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
